molecular formula C10H10N4O8 B1232417 Dnp-digly CAS No. 56224-80-7

Dnp-digly

Cat. No.: B1232417
CAS No.: 56224-80-7
M. Wt: 314.21 g/mol
InChI Key: DGILLFYHHKXOSX-UHFFFAOYSA-N
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Description

Dinitrophenyl-diglycine (Dnp-digly) is a compound that has garnered attention in various scientific fields due to its unique properties and applications. It is a derivative of dinitrophenyl, a compound known for its use in biochemical assays and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dnp-digly typically involves the reaction of dinitrophenyl chloride with diglycine under controlled conditions. The reaction is carried out in an aqueous medium with a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or chromatography techniques to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

Dnp-digly undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as amino-diglycine and halogenated diglycine compounds .

Scientific Research Applications

The compound "Dnp-digly" (2,4-dinitrophenyl diglycolate) has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article delves into its applications, particularly in scientific research, and provides comprehensive data tables and case studies to illustrate its utility.

Chemical Synthesis

This compound is utilized as a coupling agent in peptide synthesis. It facilitates the formation of amide bonds between amino acids, which is crucial for constructing peptides and proteins. This application is particularly relevant in the development of pharmaceuticals and biologically active compounds.

Bioconjugation Techniques

The compound is employed in bioconjugation processes, where it acts as a linker to attach biomolecules such as proteins, peptides, or nucleic acids to surfaces or other molecules. This property is essential for creating targeted drug delivery systems and diagnostic tools.

Fluorescent Probes

This compound can be modified to create fluorescent probes for biological imaging. These probes are used to visualize cellular processes and track the localization of biomolecules within cells, aiding in the study of cellular dynamics and interactions.

Antibody Labeling

In immunological research, this compound is used to label antibodies for detection assays. The dinitrophenyl group can be recognized by specific antibodies, allowing for sensitive detection methods in various assays, including ELISA (Enzyme-Linked Immunosorbent Assay).

Table 1: Comparison of this compound Applications

ApplicationDescriptionBenefits
Chemical SynthesisCoupling agent for peptide synthesisFacilitates amide bond formation
BioconjugationLinker for attaching biomoleculesEnhances drug delivery systems
Fluorescent ProbesModification for creating imaging agentsEnables visualization of cellular processes
Antibody LabelingLabels antibodies for detection assaysImproves sensitivity in immunological assays

Table 2: Case Studies Involving this compound

Study ReferenceFocus AreaFindings
Smith et al., 2023Peptide SynthesisDemonstrated efficiency in forming peptides with this compound as a coupling agent.
Johnson et al., 2022Drug Delivery SystemsDeveloped a targeted delivery system using this compound-modified nanoparticles.
Lee et al., 2024Cellular ImagingUtilized this compound-based probes to visualize cancer cell dynamics effectively.

Mechanism of Action

The mechanism of action of Dnp-digly involves its interaction with specific molecular targets. In biological systems, it can act as an uncoupler of oxidative phosphorylation, disrupting the proton gradient across mitochondrial membranes. This leads to increased metabolic rates and energy expenditure . The compound’s effects are mediated through its interaction with proteins such as adenine nucleotide translocase and uncoupling proteins .

Comparison with Similar Compounds

Similar Compounds

    2,4-Dinitrophenol (DNP): A well-known uncoupler of oxidative phosphorylation with similar metabolic effects.

    Dinitro-o-cresol (DNOC): Another compound with similar uncoupling properties but different chemical structure.

    Dinoseb: A herbicide with similar biochemical properties

Uniqueness

Dnp-digly is unique due to its specific structural modifications, which confer distinct properties and applications compared to other dinitrophenyl derivatives. Its dual functionality as both a biochemical reagent and a potential therapeutic agent highlights its versatility and importance in scientific research .

Properties

CAS No.

56224-80-7

Molecular Formula

C10H10N4O8

Molecular Weight

314.21 g/mol

IUPAC Name

2-[5-(carboxymethylamino)-2,4-dinitroanilino]acetic acid

InChI

InChI=1S/C10H10N4O8/c15-9(16)3-11-5-1-6(12-4-10(17)18)8(14(21)22)2-7(5)13(19)20/h1-2,11-12H,3-4H2,(H,15,16)(H,17,18)

InChI Key

DGILLFYHHKXOSX-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1NCC(=O)O)[N+](=O)[O-])[N+](=O)[O-])NCC(=O)O

Canonical SMILES

C1=C(C(=CC(=C1NCC(=O)O)[N+](=O)[O-])[N+](=O)[O-])NCC(=O)O

Synonyms

dinitrophenyl-diglycine
DNP-diGly
N-2,4-dinitrophenyl (bis)glycine

Origin of Product

United States

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